molecular formula C20H20N2O2 B12609725 (1-Benzofuran-3-yl)(4-benzylpiperazin-1-yl)methanone CAS No. 918479-60-4

(1-Benzofuran-3-yl)(4-benzylpiperazin-1-yl)methanone

Katalognummer: B12609725
CAS-Nummer: 918479-60-4
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: AFIUOXDGPVESNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Benzofuran-3-yl)(4-benzylpiperazin-1-yl)methanone is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzofuran-3-yl)(4-benzylpiperazin-1-yl)methanone typically involves the reaction of benzofuran derivatives with benzylpiperazine. One common method involves the reductive amination of benzofuran-3-carboxaldehyde with 4-benzylpiperazine using sodium cyanoborohydride as a reducing agent in methanol . The reaction conditions usually require a controlled temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

(1-Benzofuran-3-yl)(4-benzylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated benzofuran derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1-Benzofuran-3-yl)(4-benzylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel compounds with potential therapeutic applications .

Biology

Biologically, this compound has shown promise in antimicrobial and anticancer studies. It has been found to exhibit significant antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents .

Medicine

In medicine, the compound is being explored for its potential use in treating various diseases. Its ability to interact with specific molecular targets makes it a valuable compound for drug development .

Industry

Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .

Wirkmechanismus

The mechanism of action of (1-Benzofuran-3-yl)(4-benzylpiperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, its interaction with specific receptors in cancer cells can induce apoptosis, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets (1-Benzofuran-3-yl)(4-benzylpiperazin-1-yl)methanone apart is its unique combination of the benzofuran and piperazine moieties, which confer a broad spectrum of biological activities.

Eigenschaften

CAS-Nummer

918479-60-4

Molekularformel

C20H20N2O2

Molekulargewicht

320.4 g/mol

IUPAC-Name

1-benzofuran-3-yl-(4-benzylpiperazin-1-yl)methanone

InChI

InChI=1S/C20H20N2O2/c23-20(18-15-24-19-9-5-4-8-17(18)19)22-12-10-21(11-13-22)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2

InChI-Schlüssel

AFIUOXDGPVESNB-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=COC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.